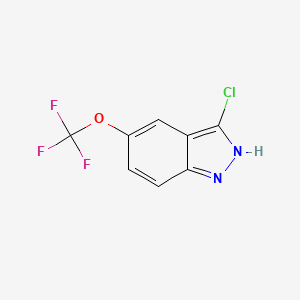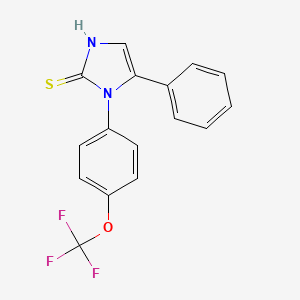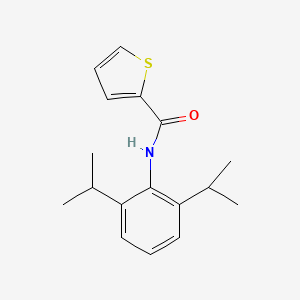
3-Chloro-5-(trifluoromethoxy)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-5-(trifluoromethoxy)phenol” is a compound with the CAS Number: 1017778-52-7 . It has a molecular weight of 212.56 . It’s a liquid at room temperature and is stored at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, an intermediate was obtained at 80°C by treating it with 3-chloro-5-hydroxybenzonitrile, which was then irradiated in the microwave at 150°C in the presence of NaOH to yield the main intermediate .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-(trifluoromethoxy)phenol” is 1S/C7H4ClF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .
Applications De Recherche Scientifique
Synthesis of Bi(tri)cyclic Compounds : 3-Chloro-1H-indazole derivatives have been used in the synthesis of new 1H-tetrazoles and 1,2,3-triazoles. These compounds were obtained through reactions with bifunctional reagents like sodium azide and diazocompounds, leading to intermediates that are useful for pharmacological screening and further chemical elaboration (Medaer, Aken, & Hoornaert, 1996).
Structural Studies : Investigations into the crystal structures of various 3-chloro-1H-indazole compounds have been conducted, revealing insights into their molecular configurations and potential interactions. These studies are crucial for understanding the chemical and physical properties of these compounds (Kouakou et al., 2015).
Fluorinated Indazoles in Supramolecular Structures : Research on fluorinated indazoles, including variants of 3-chloro-1H-indazole, has shown interesting supramolecular structures. These structures are influenced by hydrogen bonds and aromatic interactions, offering insights into the design of new materials with specific properties (Teichert et al., 2007).
Antagonists for TRPA1 Ion Channel : Some 3-chloro-1H-indazole derivatives have been identified as potent antagonists of the TRPA1 ion channel, with potential applications in treating inflammatory pain. This highlights the compound's relevance in pharmacological research (Rooney et al., 2014).
Perfluorinated 1H-Indazoles in Ligand Design : Perfluorinated 1H-indazoles, including those with 3-chloro substitutions, have been synthesized and characterized for their potential as ligands. Their unique supramolecular organization suggests applications in material science and chemistry (Muñoz et al., 2014).
Pd(II)-Catalyzed C-3 Arylation of Indazoles : A method for the C-3 arylation of indazoles, including 3-chloro-1H-indazole, using Pd(II) catalysis has been developed. This method is significant for the synthesis of structurally diverse indazoles with applications in pharmaceuticals and agrochemicals (Ye et al., 2013).
Antitumor Activity : 3-Chloro-1H-indazole derivatives have been studied for their antitumor activity. These compounds have shown inhibitory capacity against certain cancer cell lines, indicating their potential in cancer research and treatment (Ji et al., 2018).
Antileishmanial Candidates : Novel 3-chloro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. These compounds have shown promise as growth inhibitors of Leishmania major, suggesting their potential in treating leishmaniasis (Abdelahi et al., 2021).
Safety and Hazards
Orientations Futures
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, it’s expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Propriétés
IUPAC Name |
3-chloro-5-(trifluoromethoxy)-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALUXYKMHLCCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethoxy)-1H-indazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2454659.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454660.png)
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2454669.png)
![2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone](/img/structure/B2454672.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one](/img/structure/B2454674.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2454676.png)
![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454678.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2454680.png)
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B2454682.png)